4,5-Dichloro-2,1,3-benzothiadiazole
Overview
Description
4,5-Dichloro-2,1,3-benzothiadiazole is a heterocyclic compound that features a benzene ring fused with a thiadiazole ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including those used in organic electronics and photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with disulfur dichloride, followed by chlorination . Another method includes the bromination of benzothiadiazole using N-bromosuccinimide, followed by substitution with chlorine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Oxidized or reduced derivatives of benzothiadiazole.
Scientific Research Applications
4,5-Dichloro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2,1,3-benzothiadiazole involves its electron-withdrawing properties, which make it an effective acceptor in donor-acceptor systems. This property allows it to participate in various electronic and photophysical processes. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity through electron transfer or binding interactions .
Comparison with Similar Compounds
4,5-Dichloro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole: Lacks the chlorine substituents, making it less electron-withdrawing.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms instead of chlorine, which can affect its reactivity and electronic properties.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A more complex structure with additional thiadiazole rings, offering different electronic characteristics.
The uniqueness of this compound lies in its specific electron-withdrawing properties and reactivity, making it a versatile compound for various applications in organic synthesis and materials science .
Properties
IUPAC Name |
4,5-dichloro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVCXURCZYKYDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308217 | |
Record name | 4,5-Dichloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-87-9 | |
Record name | NSC202720 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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